molecular formula C14H15N3O2 B8372571 Methyl 6-(N-2-picolylaminomethyl)nicotinate

Methyl 6-(N-2-picolylaminomethyl)nicotinate

Cat. No.: B8372571
M. Wt: 257.29 g/mol
InChI Key: ZKYCLPOOTUOIRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-(N-2-picolylaminomethyl)nicotinate is a useful research compound. Its molecular formula is C14H15N3O2 and its molecular weight is 257.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

methyl 6-[(pyridin-2-ylmethylamino)methyl]pyridine-3-carboxylate

InChI

InChI=1S/C14H15N3O2/c1-19-14(18)11-5-6-13(17-8-11)10-15-9-12-4-2-3-7-16-12/h2-8,15H,9-10H2,1H3

InChI Key

ZKYCLPOOTUOIRA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=C1)CNCC2=CC=CC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Commercially available methyl 6-methylnicotinate (2.5116 g) was dissolved in chloroform (50 ml), and N-bromosuccinimide (3.5682 g) and azoisobutylonitrile (290.4 mg) were added to the solution. The mixture was stirred for 22 hours at 70° C. After the reaction, the solvent was removed by distillation. The residue was purified by silica gel column chromatography (100 g, hexane/ethyl acetate=4/1) to obtain a crude product (1.0883 g) as a pale yellow solid. 280.7 mg of the solid (280.7 mg) was dissolved in DMF (5.6 ml), and potassium carbonate (168.5 mg) and 2-picolylamine (0.370 ml) were added. The mixture was stirred for 12 hours at room temperature. After the reaction, the solvent was removed by distillation. The residue was dissolved in chloroform, washed with distilled water, and dried over anhydrous sodium sulfate. The solvent was removed by distillation, and then the residue was purified by silica gel column chromatography (25 g, chloroform/methanol 25/1) to obtain the title compound (298.3 mg) as a pale yellow oil.
Quantity
2.5116 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.5682 g
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
280.7 mg
Type
reactant
Reaction Step Three
Name
Quantity
5.6 mL
Type
solvent
Reaction Step Three
Quantity
168.5 mg
Type
reactant
Reaction Step Four
Quantity
0.37 mL
Type
reactant
Reaction Step Four

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